molecular formula C9H18N2O4 B13775695 Pantothenamide CAS No. 7757-97-3

Pantothenamide

Cat. No.: B13775695
CAS No.: 7757-97-3
M. Wt: 218.25 g/mol
InChI Key: AMMYIDAXRNSZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Pantothenamide is a pantothenic acid (vitamin B5) analog that has emerged as a compound of interest for its role in probing bacterial metabolic pathways and its antimicrobial properties. Its primary research value lies in its ability to inhibit bacterial coenzyme A (CoA) biosynthesis, a vital metabolic process for most bacteria. Studies indicate that pantothenamides can act as substrates or inhibitors of pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway . This can lead to the formation of inactive CoA analogs that interfere with essential cellular processes, including fatty acid synthesis . Recent research highlights the potential of D-Pantothenamide and its analogs, particularly against uropathogenic E. coli (UPEC) . When used in combination with other inhibitors, such as those targeting the central metabolic enzyme DXPS (1-deoxy-d-xylulose 5-phosphate synthase), D-Pantothenamide demonstrates enhanced antimicrobial activity, creating a synergistic vulnerability in bacterial pathogens . A key focus of current research involves improving the compound's stability for in vivo applications. Early pantothenamides are susceptible to rapid hydrolysis by pantetheinase enzymes found in serum, which limited their therapeutic utility . This has driven the development of more stable analogs, such as the truncated pantothenamide N5-α-Pan, which is resistant to degradation in mouse plasma and liver enzymes while maintaining potent activity . D-Pantothenamide thus serves as a crucial tool molecule for investigating bacterial metabolism, validating novel antibacterial targets like PanK and DXPS, and developing new combination therapies against drug-resistant pathogens. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7757-97-3

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15)

InChI Key

AMMYIDAXRNSZSJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)N)O

melting_point

114 - 116 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Coupling of D-Pantolactone with Amines

A common approach starts with D-pantolactone, which is reacted with an amine to form the pantothenamide structure. For example, N-substituted pantothenamides are synthesized by coupling D-pantolactone derivatives with alkyl amines using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • The reaction is typically performed in solvents like acetonitrile/water mixtures or dimethylformamide (DMF).
  • Reaction monitoring is done by LC-MS or HPLC.
  • Deprotection steps (e.g., removal of p-anisaldehyde acetals) are conducted using acidic conditions such as acetic acid in the presence of water to yield the final pantothenamides.

Protecting-Group-Free Synthesis

A recent advancement is a highly regioselective protecting-group-free synthesis of D-pantothenamide analogues, which simplifies the process and improves yield. This method involves:

  • Reacting D-pantolactone directly with an amine (e.g., 2-aminopropyl derivatives) in aqueous-organic solvents with bases like sodium carbonate.
  • The reaction proceeds under mild conditions (room temperature to reflux) with high conversion.
  • Purification is achieved by column chromatography.
  • The overall yield reported for this three-step route is approximately 46%, starting from readily available materials.

Asymmetric and Enantiomerically Pure Synthesis

Maintaining the stereochemical integrity of D-pantothenamide is critical. Enantiomerically pure D-pantothenamide can be obtained by:

  • Using chiral starting materials such as D-pantolactone.
  • Employing asymmetric synthetic methods or resolution techniques such as chiral-phase chromatography or crystallization of chiral salt complexes.
  • This ensures the final compound retains the stereochemical configuration of the natural D-(+)-pantothenamide.

Alternative Synthetic Routes and Modifications

  • Some methods involve the synthesis of geminal dialkyl derivatives of N-substituted pantothenamides by modifying the geminal dimethyl groups, which can be adapted for pantothenic acid and pantetheine derivatives.
  • Phosphorylation steps can be introduced to generate phosphorylated this compound analogues, such as N-pentyl 4-dibenzylphosphothis compound, which require catalytic hydrogenation for deprotection.
  • Inverted this compound analogues have been synthesized using carbodiimide-mediated coupling in mixed solvent systems, followed by purification via flash chromatography.

Comparative Data Table of Preparation Methods

Method/Reference Starting Material(s) Coupling Agent Solvent System Key Conditions Yield (%) Notes
N-substituted pantothenamides D-pantolactone derivatives + alkyl amines EDC, HBTU DMF, MeCN/H2O Room temp, acidic deprotection 41–79% Lower yields for allyl derivatives due to side reactions
Protecting-group-free synthesis D-pantolactone + 2-aminopropyl derivatives None (direct amidation) IPA/H2O, dioxane RT to reflux, Na2CO3 base 46% (overall) Regioselective, no protecting groups
Enantiomerically pure synthesis Chiral intermediates or resolution Various Various Chiral chromatography or crystallization Variable Ensures stereochemical purity
Inverted pantothenamides Carboxylic acid + amine EDCI, HOBt MeCN/H2O Room temp, monitored by LC-MS 24% (example) Flash chromatography purification
Phosphorylated derivatives N-pentyl this compound Phosphoramidate reagents Various Catalytic hydrogenation Not specified Requires enzymatic steps for CoA derivatives
Flow reactor synthesis (related) D-pantolactone + beta-alanine calcium None (flow mixing) Anhydrous methanol 50–120 °C, 5–30 min High (not specified) High efficiency, short reaction time

Research Findings and Practical Considerations

  • The choice of coupling agents and solvents significantly affects yield and purity. Carbodiimide-mediated coupling (EDC, HBTU) is widely used for its efficiency.
  • Protecting-group-free methods reduce synthesis complexity and waste, improving scalability.
  • Maintaining stereochemical purity is essential for biological activity; thus, chiral resolution or use of enantiomerically pure starting materials is standard practice.
  • Side reactions, especially with allyl derivatives, can reduce yield and require careful reaction condition optimization.
  • Advanced purification techniques such as flash chromatography and chiral HPLC are necessary to isolate pure compounds.
  • Emerging flow chemistry techniques offer potential for process intensification and may be adapted for this compound synthesis.

Chemical Reactions Analysis

Enzymatic Hydrolysis by Pantetheinase

D-Pantothenamide derivatives undergo hydrolysis mediated by pantetheinase, an enzyme that cleaves the amide bond to release primary amines. This reaction reduces their antiplasmodial efficacy but can be counteracted via structural modifications:

  • α-Methylation : Introducing a methyl group adjacent to the amide carbonyl (e.g., α-Me-N-PE-PanAm) reduces hydrolysis rates. Incubation with recombinant human pantetheinase (VNN1) showed 26% hydrolysis after 24 h for α-Me-N-PE-PanAm vs. 96% for unmethylated derivatives .

  • Fluorescamine Assay : Hydrolysis quantification revealed that Albumax II (0.6% w/v) hydrolyzed 37% of compound 12 (200 µM) within 6 h, generating isobutylamine .

Table 1: Hydrolysis Resistance of Modified Pantothenamides

Compound% Hydrolyzed after 24 hIC₅₀ (Plasmodium falciparum)
N-PE-PanAm96% ± 9%6,200 nM
α-Me-N-PE-PanAm26% ± 2%52 nM
Data sourced from

Phosphorylation by Pantothenate Kinase (PanK)

D-Pantothenamide is phosphorylated by Plasmodium falciparum PanK (Cab1), a critical step in CoA biosynthesis inhibition:

  • Kinase-Glo Assay : Phosphorylation of α-PanAm by Cab1 reduced ATP levels by 85% (vs. heat-inactivated controls), confirming ATP-dependent phosphorylation .

  • Mass Spectrometry : Detected phosphorylated α-PanAm (m/z 369.1) in reactions with active Cab1, absent in denatured enzyme samples .

Key Findings :

  • Phosphorylation efficiency depends on Cab1 folding state, with mutant enzymes (e.g., Cab1 G351S) showing temperature-sensitive activity .

  • Competitive inhibition by excess pantothenate (100 µM) reverses antiplasmodial effects, confirming target specificity .

Metabolic Conversion to Coenzyme A (CoA) Analogues

D-Pantothenamide derivatives are metabolized into CoA-antimetabolites, disrupting acetyl-CoA synthesis:

  • Metabolite Identification : MMV693183, a clinical-stage this compound, forms CoA-PanAm, which inhibits acetyl-CoA synthetase (AcAS) with submicromolar potency .

  • Enzymatic Targets : CoA-PanAm inhibits AcAS (PF3D7_0627800) and acyl-CoA synthetase 11 (ACS11), critical for lipid metabolism in P. falciparum .

Table 2: CoA Pathway Metabolites of Pantothenamides

PrecursorMetaboliteTarget EnzymeIC₅₀ (nM)
MMV693183CoA-PanAmAcAS4.2
α-PanAm4’-P-PanAmPanK20 ± 2
Data compiled from

Structural Modifications and Activity Relationships

Structural alterations in the this compound backbone influence enzymatic resistance and potency:

  • β-Alanine Replacement : α-PanAm (glycine substitution) and HoPanAm (γ-aminobutyric acid substitution) reduce pantetheinase susceptibility by displacing the scissile amide bond .

  • Phenethylamine Substitution : N-PE-PanAm derivatives with α-methylation show 120-fold higher potency (IC₅₀ = 52 nM) in fresh medium compared to unmethylated analogues .

Key Data :

  • In fresh medium, HoPanAm-30 exhibits IC₅₀ = 4.7 µM, while n-PanAm-30 is inactive (IC₅₀ > 200 µM) .

  • Competitive assays with 100 µM pantothenate increase α-PanAm IC₅₀ by 40-fold, confirming on-target activity .

Stereochemical Impact on Reactivity

Stereochemistry at the quaternary carbon influences enzymatic interactions:

  • 2R,3R-anti vs. 2S,3R-syn : Anti-diastereomers (e.g., geminal dialkyl derivatives) exhibit higher diastereomeric ratios (>99:1) and stability under physiological conditions .

  • Frater-Seebach Alkylation : L-malic acid-derived syn isomers show distinct metabolic stability compared to D-malic acid-derived anti isomers .

Scientific Research Applications

Antimalarial Activity

D-Pantothenamide and its derivatives have shown promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Notably, the compound MMV693183 has been identified as a potent antimalarial agent with improved metabolic stability and efficacy in preclinical models.

Key Findings:

  • Efficacy : MMV693183 demonstrated low nanomolar potency against both asexual blood stages and gametocytes of P. falciparum and P. vivax .
  • Mechanism of Action : The compound targets acetyl-CoA synthetase, inhibiting crucial metabolic pathways in the parasite .

Data Table: Antimalarial Potency of D-Pantothenamide Derivatives

CompoundIC50 (nM)Target PathwayNotes
MMV693183<10Acetyl-CoA SynthetaseHigh potency against multiple strains
α-PanAm29Pantothenate KinaseEffective against chloroquine-sensitive strains
N-PE-PanAm52Pantothenate KinaseResistant to degradation

Antibiotic Properties

D-Pantothenamide analogs have also been explored for their antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria such as staphylococci and streptococci.

Key Findings:

  • Stability : Novel stable inverted pantothenamides have been synthesized that maintain antibacterial activity while being resistant to degradation in biological fluids .
  • Activity : These compounds exhibit low micromolar concentrations effective against resistant bacterial strains .

Data Table: Antibacterial Activity of D-Pantothenamide Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target BacteriaStability Notes
CXP18.6-0125 µMStaphylococcus aureusPlasma-stable
N7-Pan10 µMStreptococcus pneumoniaeInstability in biological fluids

Mechanistic Studies

Research has focused on understanding the mechanisms through which D-Pantothenamide exerts its effects on pathogens. Studies indicate that these compounds inhibit key enzymes involved in coenzyme A biosynthesis, which is essential for various metabolic processes in both bacteria and parasites.

Key Findings:

  • Inhibition of Enzymatic Activity : D-Pantothenamide derivatives significantly reduce the phosphorylation of pantothenate by pantothenate kinase in P. falciparum, indicating a competitive inhibition mechanism .
  • Target Specificity : The compounds show selective inhibition without affecting human cells, highlighting their potential for therapeutic use .

Mechanism of Action

Pantothenamides exert their effects by targeting the biosynthesis of coenzyme A. They act as competitive inhibitors of pantothenate kinase, the first enzyme in the coenzyme A biosynthesis pathway. By inhibiting this enzyme, pantothenamides prevent the conversion of pantothenic acid to coenzyme A, thereby disrupting essential metabolic processes in bacteria and parasites .

Comparison with Similar Compounds

Table 1: Comparative Analysis of D-Pantothenamide and Analogues

Compound Structure/Modification Key Applications Regulatory Status References
D-Pantothenamide Amide derivative of D-pantothenic acid Food additive (vitamin B5 source) FDA-approved (21 CFR §172.335)
D-Pantothenic Acid Carboxylic acid form (C₉H₁₇NO₅) Vitamin supplements, cosmetics Generally Recognized as Safe
Sodium D-Pantothenate Sodium salt of D-pantothenic acid Pharmaceuticals, animal feed Complies with USP/FDA standards
D-Pantothenol (Dexpanthenol) Alcohol form (C₉H₁₉NO₄) Wound healing, cosmetic formulations Non-hazardous (EU Regulation)
D-Pantethine Disulfide-linked dimer (C₂₂H₄₂N₄O₈S₂) Cholesterol management, metabolic support Investigational/Supplement use

Key Observations :

  • Metabolic Stability : D-Pantothenamide’s amide group reduces susceptibility to enzymatic hydrolysis compared to D-pantothenic acid, extending its functional half-life in food matrices .
  • Bioavailability : Sodium D-Pantothenate exhibits higher solubility and absorption rates than the free acid form, making it preferable for injectable formulations .
  • Therapeutic Utility: D-Pantethine’s disulfide bridge enables unique redox activity, targeting lipid metabolism pathways, whereas D-Pantothenol’s alcohol group enhances skin permeability in topical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.